

Physical and chemical properties of Z-Thr-OBzl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-Thr-OBzl**
Cat. No.: **B554341**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Z-Thr-OBzl**

Introduction

N- α -Benzylloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as **Z-Thr-OBzl**, is a pivotal protected amino acid derivative utilized extensively in peptide synthesis.^[1] It is a derivative of the amino acid L-threonine where the α -amino group is protected by a benzylloxycarbonyl (Z) group, and the α -carboxyl group is masked as a benzyl ester (OBzl). This dual-protection strategy is crucial for preventing undesirable side reactions during the stepwise assembly of peptide chains, allowing for its selective use in forming peptide bonds.^[2] ^[3] The Z and benzyl protecting groups are stable under various coupling conditions and can be readily removed via catalytic hydrogenation, making **Z-Thr-OBzl** a versatile building block in both solution-phase and solid-phase peptide synthesis.^[2]

Physical and Chemical Properties

Z-Thr-OBzl is typically a white powder.^[1]^[4] Its properties make it a stable and reliable reagent for researchers in medicinal chemistry and drug discovery, facilitating the creation of complex peptide sequences.^[1]

Core Physical and Chemical Data

The fundamental properties of **Z-Thr-OBzl** are summarized below.

Property	Value	Source(s)
CAS Number	16597-50-5	[1] [5] [6]
Molecular Formula	C ₁₉ H ₂₁ NO ₅	[1] [5] [6]
Molecular Weight	343.4 g/mol	[1] [6]
Appearance	White powder	[1] [4]
Melting Point	77.0-84.0 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage	Store at 0-8 °C, sealed in a dry environment	[1] [4]

Optical Properties

The optical rotation is a critical parameter confirming the stereochemical integrity of the chiral amino acid derivative.

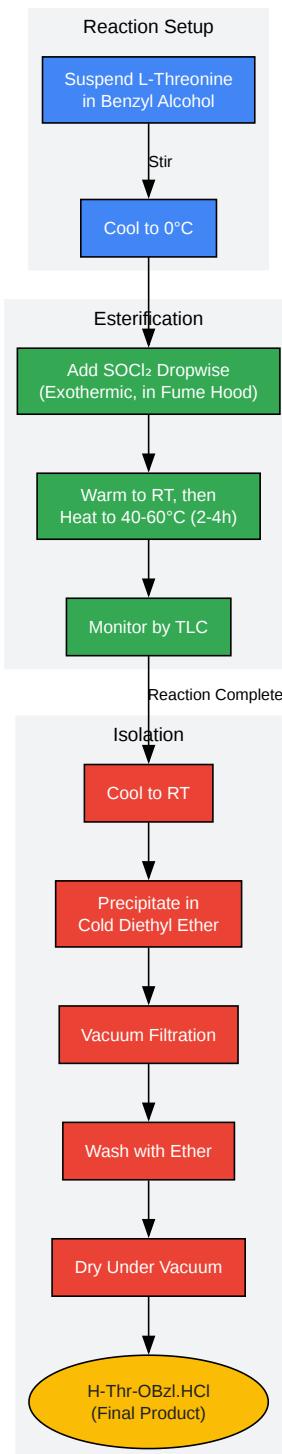
Property	Value	Conditions	Source(s)
Optical Rotation	[a]D ²⁰ = -11 ± 2°	c=2 in EtOH	[1]

Experimental Protocols

The following sections detail common experimental procedures involving **Z-Thr-OBzl** and its precursors. These protocols are based on established methods in peptide chemistry.

Synthesis of L-Threonine Benzyl Ester Hydrochloride (H-Thr-OBzl.HCl)

The direct precursor for **Z-Thr-OBzl** is often the benzyl ester of threonine. A common method for its synthesis involves the esterification of L-threonine using benzyl alcohol and thionyl chloride.[\[7\]](#)


Materials:

- L-Threonine
- Anhydrous benzyl alcohol
- Thionyl chloride (SOCl_2)
- Anhydrous diisopropyl ether or diethyl ether

Procedure:

- Reaction Setup: Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a dry round-bottom flask equipped with a magnetic stirrer.[7]
- Cooling: Cool the suspension to 0°C in an ice bath while stirring continuously.[7]
- Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled mixture over 30-60 minutes. This step is exothermic and generates HCl gas, requiring it to be performed in a well-ventilated fume hood.[7]
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours, monitoring completion with Thin Layer Chromatography (TLC).[7]
- Precipitation: Cool the reaction mixture to room temperature and add it to a larger volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.[7]
- Isolation and Drying: Collect the precipitated white solid (H-Thr-OBzl.HCl) by vacuum filtration, wash it with several portions of diethyl ether, and dry under vacuum.[7]

Synthesis Workflow for H-Thr-OBzl.HCl

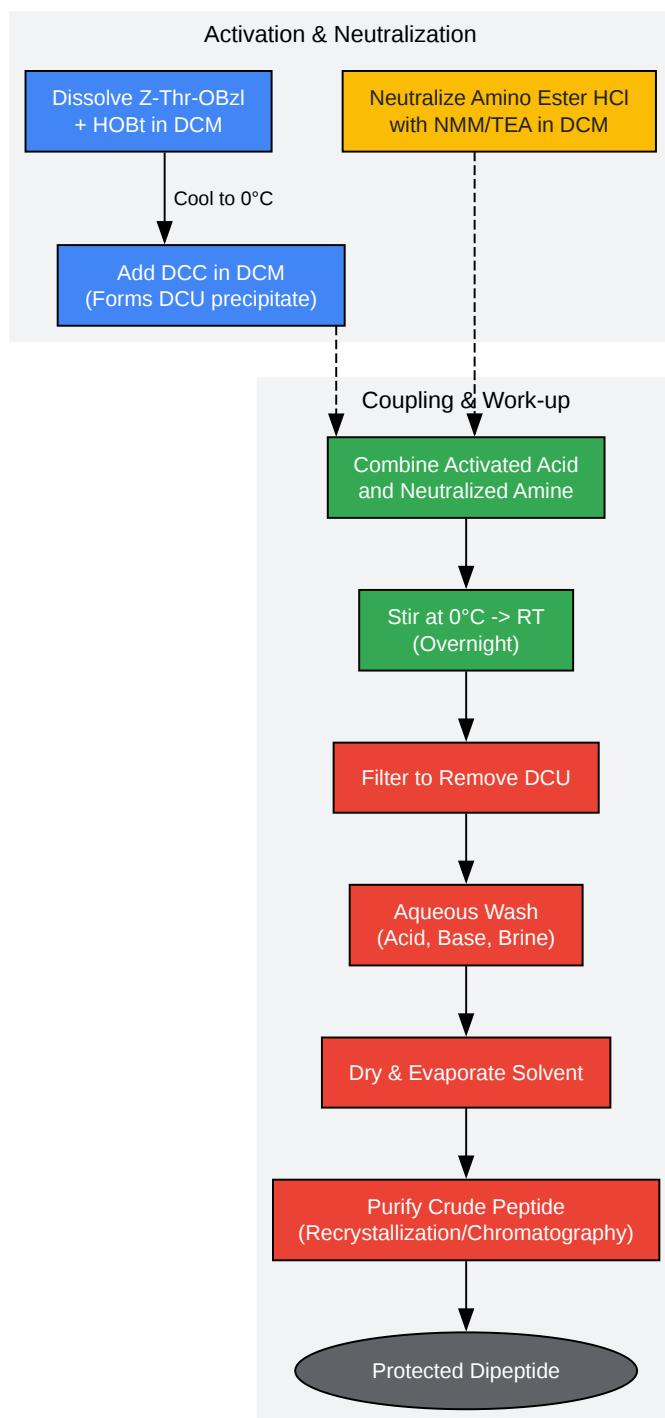
[Click to download full resolution via product page](#)

Synthesis Workflow for H-Thr-OBzl.HCl

Solution-Phase Peptide Coupling using Z-Thr-OBzl

This protocol describes a general method for coupling **Z-Thr-OBzl** with another amino acid ester (e.g., H-Gly-OMe.HCl) in solution using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[3]

Materials:


- **Z-Thr-OBzl**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N-Methylmorpholine (NMM)
- Anhydrous Dichloromethane (DCM)

Procedure:

- Neutralization of Amino Acid Ester: Suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0°C. Add TEA or NMM (1 equivalent) dropwise and stir for 15-30 minutes.[3]
- Activation of **Z-Thr-OBzl**: In a separate flask, dissolve **Z-Thr-OBzl** (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[3]
- Coupling Reaction: To the **Z-Thr-OBzl** solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3]
- Peptide Bond Formation: Add the neutralized amino acid ester solution from step 1 to the activated **Z-Thr-OBzl** mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[3]

- Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the organic filtrate sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.[8]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude dipeptide can be purified by recrystallization or silica gel column chromatography.[3][8]

Solution-Phase Peptide Coupling Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Z-THR(BZL)-OH CAS#: 69863-36-1 [amp.chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Z-Thr-OBzl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554341#physical-and-chemical-properties-of-z-thr-obzl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com